molecular formula C14H16N2O B13011541 (5-Methyl-6-(methylamino)pyridin-3-yl)(phenyl)methanol

(5-Methyl-6-(methylamino)pyridin-3-yl)(phenyl)methanol

Cat. No.: B13011541
M. Wt: 228.29 g/mol
InChI Key: VBWZCBXFDQTDRU-UHFFFAOYSA-N
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Description

(5-Methyl-6-(methylamino)pyridin-3-yl)(phenyl)methanol is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with a methyl group, a methylamino group, and a phenylmethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Methyl-6-(methylamino)pyridin-3-yl)(phenyl)methanol typically involves multi-step organic reactions. One common method includes the reaction of 5-methyl-6-chloropyridin-3-amine with phenylmethanol under specific conditions to yield the desired product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce alcohol derivatives .

Scientific Research Applications

Chemistry: In chemistry, (5-Methyl-6-(methylamino)pyridin-3-yl)(phenyl)methanol is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various heterocyclic compounds .

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals and bioactive molecules .

Medicine: In medicine, the compound is explored for its therapeutic potential. It is investigated for its role in drug development, particularly in targeting specific enzymes and receptors involved in disease pathways .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and intermediates for various applications, including agrochemicals and materials science .

Mechanism of Action

The mechanism of action of (5-Methyl-6-(methylamino)pyridin-3-yl)(phenyl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing biological pathways. For example, it may inhibit certain kinases or activate specific receptors, leading to downstream effects such as cell signaling modulation and gene expression changes .

Comparison with Similar Compounds

Uniqueness: (5-Methyl-6-(methylamino)pyridin-3-yl)(phenyl)methanol is unique due to the presence of both the methylamino and phenylmethanol groups on the pyridine ring. This unique combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C14H16N2O

Molecular Weight

228.29 g/mol

IUPAC Name

[5-methyl-6-(methylamino)pyridin-3-yl]-phenylmethanol

InChI

InChI=1S/C14H16N2O/c1-10-8-12(9-16-14(10)15-2)13(17)11-6-4-3-5-7-11/h3-9,13,17H,1-2H3,(H,15,16)

InChI Key

VBWZCBXFDQTDRU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1NC)C(C2=CC=CC=C2)O

Origin of Product

United States

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